molecular formula C8H6ClNO3S2 B1425084 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride CAS No. 1282218-14-7

5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride

Cat. No.: B1425084
CAS No.: 1282218-14-7
M. Wt: 263.7 g/mol
InChI Key: KYTGBJPEUYAGNH-UHFFFAOYSA-N
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Description

5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride (CAS: 160233-27-2) is a sulfonyl chloride derivative featuring a thiophene ring fused to a 3-methyl-5-isoxazolyl substituent. Its molecular formula is C₇H₄ClNO₃S₂, with a molecular weight of approximately 249.65 g/mol . The compound is a flammable solid with acute toxicity, skin irritation, and sensitization hazards, requiring careful handling and storage . Isoxazole, a five-membered heterocycle with adjacent oxygen and nitrogen atoms, contributes to the compound’s electronic properties, influencing its reactivity in sulfonylation reactions .

Properties

IUPAC Name

5-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3S2/c1-5-4-6(13-10-5)7-2-3-8(14-7)15(9,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTGBJPEUYAGNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=CC=C(S2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282218-14-7
Record name 5-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride typically involves the reaction of 3-methyl-5-isoxazole with thiophene-2-sulfonyl chloride under specific conditions. One common method includes the use of a catalyst-free, microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine . This method is efficient and yields high purity products.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form thiols.

    Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution with amines.

    Sulfonic Acids: Resulting from oxidation reactions.

    Thiols: Produced from reduction reactions.

Scientific Research Applications

Medicinal Chemistry

5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride is utilized in the synthesis of various therapeutic agents. Its derivatives have shown potential as:

  • Analgesics : Compounds derived from this structure may exhibit pain-relieving properties.
  • Anti-inflammatory agents : Its biological activity includes modulation of inflammatory pathways.
  • Anticancer drugs : Research indicates potential efficacy against certain cancer types due to its ability to inhibit specific biological targets.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis, allowing the formation of complex molecules through various reactions:

  • Nucleophilic Substitution : The sulfonyl chloride group can be replaced by nucleophiles such as amines and alcohols.
  • Oxidation and Reduction : It can undergo oxidation to form sulfonic acids or reduction to yield thiols.
Reaction TypeExample Products
Nucleophilic SubstitutionSulfonamides
OxidationSulfonic Acids
ReductionThiols

Material Science

In material science, this compound is used to develop novel materials with unique properties. This includes:

  • Conductive Polymers : The compound's structure can enhance electrical conductivity.
  • Advanced Coatings : Its reactive nature allows for the creation of durable coatings with specific functionalities.

Endothelin Receptor Inhibition

Research has demonstrated that derivatives of this compound can inhibit endothelin receptors, which are implicated in cardiovascular diseases. A study highlighted the potential of these compounds to treat conditions like pulmonary hypertension and heart failure due to their structural similarities with known inhibitors .

Antidiabetic Activity

Related compounds have exhibited hypoglycemic effects in diabetic models. This suggests that this compound may also possess antidiabetic properties, warranting further investigation into its metabolic effects .

Mechanism of Action

The mechanism of action of 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and receptors, leading to various biological effects. The isoxazole ring also contributes to the compound’s activity by interacting with specific binding sites on target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Substituent Variations

Oxazole Derivatives
  • 5-(2-Cyclopropyl-5-oxazolyl)-2-thiophenesulfonyl chloride (CAS: 936074-61-2) Formula: C₁₀H₈ClNO₃S₂ Molecular Weight: 289.75 g/mol Key Differences: Replaces isoxazole with oxazole (O and N separated) and introduces a cyclopropyl group.
  • 5-(1,3-Oxazol-5-yl)-2-thiophenesulfonyl chloride (CAS: Not provided) Formula: C₇H₄ClNO₃S₂ Molecular Weight: ~249.65 g/mol Key Differences: Structural isomer of the target compound, with oxazole replacing isoxazole. This alters electronic distribution, likely increasing reactivity due to oxazole’s stronger electron-withdrawing nature .
Thiadiazole Derivatives
  • 5-(1,2,3-Thiadiazol-4-yl)-2-thiophenesulfonyl chloride (CAS: 320421-81-6)
    • Formula : C₆H₃ClN₂O₂S₃
    • Molecular Weight : 266.75 g/mol
    • Key Differences : Incorporates a sulfur-containing thiadiazole ring. The larger, polarizable sulfur atom may enhance intermolecular interactions in biological systems or catalysis .
Pyrazole and Pyridine Derivatives
  • 5-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonyl chloride (CAS: 230295-11-1) Formula: C₉H₆ClF₃N₂O₂S₂ Molecular Weight: 342.73 g/mol Key Differences: Features a pyrazole ring with trifluoromethyl and methyl groups.
  • 5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulfonyl]thiophene-2-sulfonyl chloride (CAS: 175203-00-6)

    • Formula : C₁₁H₅Cl₂F₃N₂O₄S₂
    • Molecular Weight : 445.26 g/mol
    • Key Differences : Pyridine substituent with Cl and CF₃ groups. The pyridine’s strong electron-withdrawing effect likely enhances sulfonyl chloride reactivity compared to isoxazole .

Structural and Electronic Properties

Compound (CAS) Heterocycle Type Substituents Molecular Weight (g/mol) Key Electronic Effects
160233-27-2 (Target) Isoxazole 3-Methyl 249.65 Moderate electron withdrawal
936074-61-2 Oxazole 2-Cyclopropyl 289.75 Enhanced aromaticity and electron withdrawal
320421-81-6 Thiadiazole None 266.75 Polarizable sulfur enhances interactions
230295-11-1 Pyrazole 2-Methyl, 5-CF₃ 342.73 High electronegativity from CF₃
175203-00-6 Pyridine 3-Cl, 5-CF₃ 445.26 Strong electron withdrawal from pyridine

Research Findings

  • Synthetic Routes : The target compound’s isoxazole ring can be synthesized via cyclization reactions, as demonstrated in heterocycle formation methodologies .
  • Safety Profile : Compared to analogs like 5-chloro-2-methyl-4-isothiazolin-3-one (CAS: 26172-55-4), the target compound exhibits lower acute toxicity but shares flammability risks .
  • Commercial Availability : Suppliers like Sigma-Aldrich and ECHEMI list the target compound at premium prices (~$9,500/5g), reflecting its specialized applications .

Biological Activity

5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and applications in drug development.

Chemical Structure and Properties

The compound is characterized by the presence of an isoxazole ring and a thiophene sulfonyl chloride moiety. Its molecular formula is C8H6ClNO4SC_8H_6ClNO_4S, with a molecular weight of approximately 247.66 g/mol. The sulfonyl chloride group is particularly noteworthy as it allows for nucleophilic substitution reactions, making it a versatile building block in organic synthesis.

This compound's mechanism of action primarily involves its interaction with biological targets, particularly in the modulation of enzyme activities and receptor binding. Research indicates that compounds with similar structures can act as inhibitors for various biological pathways, including those involving endothelin receptors, which are implicated in cardiovascular diseases.

Case Studies

  • Endothelin Receptor Inhibition : A study focused on sulfonamide derivatives revealed their potential to inhibit endothelin receptor binding, which could be beneficial in treating conditions like pulmonary hypertension and heart failure. The findings suggest that this compound may share similar properties due to its structural features .
  • Antidiabetic Activity : Related compounds such as 1-methyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride have been reported to exhibit hypoglycemic effects in diabetic animal models. This suggests a potential pathway for exploring the antidiabetic properties of this compound .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of thiophene derivatives with isoxazole precursors under specific conditions to yield the desired sulfonamide structure. This compound serves as an important intermediate in the development of pharmaceuticals targeting various diseases.

Safety and Handling

While specific safety data for this compound are sparse, compounds containing sulfonyl chlorides are generally corrosive and can cause irritation upon contact with skin or eyes. Proper laboratory safety protocols should be followed when handling this compound.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride in high yield?

A common approach involves reacting sulfonyl chloride precursors with heterocyclic amines in anhydrous tetrahydrofuran (THF) under nitrogen. Triethylamine is typically added to scavenge HCl, and the reaction is monitored via thin-layer chromatography (TLC) until completion. Purification is achieved through column chromatography or recrystallization, yielding >95% purity .

Q. What analytical techniques are employed to confirm the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR; ¹H/¹³C) are standard for purity assessment. Melting point analysis (88–90°C) and elemental analysis further validate structural integrity. Mass spectrometry (MS) and Fourier-transform infrared (FT-IR) spectroscopy confirm molecular weight and functional groups .

Q. What are the critical parameters to optimize during synthesis to minimize by-products?

Key parameters include maintaining a stoichiometric ratio of reactants, controlling reaction temperature (room temperature to 60°C), and using anhydrous solvents like THF. Excess triethylamine ensures efficient HCl removal, while reaction time (3–5 days) is optimized via TLC monitoring to prevent side reactions such as hydrolysis .

Advanced Research Questions

Q. How does the solvolysis kinetics of this compound vary in binary solvent systems, and what models explain these variations?

Solvolysis rates in hydroxylic solvents (e.g., water-ethanol mixtures) follow the extended Grunwald-Winstein equation, correlating solvent ionizing power (Y) and nucleophilicity (N). Fluoroalcohol-containing solvents exhibit accelerated kinetics due to enhanced stabilization of transition states. Kinetic studies using UV-Vis spectroscopy and conductivity measurements are recommended .

Q. What strategies address discrepancies in reported bioactivities of sulfonyl chloride derivatives with isoxazole-thiophene motifs?

Contradictions in bioactivity data (e.g., enzyme inhibition vs. no effect) may arise from variations in assay conditions or compound stability. Standardized protocols—such as fixed pH, controlled temperature, and pre-validation of compound stability in biological matrices—are critical. Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can resolve mechanistic ambiguities .

Q. How does the reactivity of this sulfonyl chloride compare to others in nucleophilic substitution reactions?

The electron-withdrawing isoxazole-thiophene moiety enhances electrophilicity at the sulfur center, making it more reactive than aliphatic sulfonyl chlorides. Steric hindrance from the 3-methyl group slightly reduces reactivity compared to unsubstituted analogs. Solvent polarity (e.g., dichloromethane vs. DMF) and nucleophile strength (e.g., amines vs. alcohols) significantly influence selectivity .

Q. How can researchers design experiments to elucidate reaction mechanisms under varying pH conditions?

Mechanistic studies should employ kinetic isotope effects (KIEs) with deuterated solvents, pH-dependent rate profiling, and trapping of intermediates (e.g., sulfenic acids). Computational modeling (DFT calculations) can predict transition states and validate experimental observations. Real-time monitoring via Raman spectroscopy or stopped-flow techniques is advised .

Q. What role does this compound play in synthesizing spirocyclic or polyheterocyclic systems?

It serves as a sulfonylation agent for constructing sulfonamide-linked heterocycles. For example, coupling with pyrrolidine derivatives in dichloromethane yields spirocyclic phosphazenes or triazoles. Steric and electronic effects of the isoxazole-thiophene group direct regioselectivity in multi-step reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride
Reactant of Route 2
5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride

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